molecular formula C11H23O4P B587241 Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 CAS No. 1329642-51-4

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Cat. No.: B587241
CAS No.: 1329642-51-4
M. Wt: 253.293
InChI Key: OGGRBKUQRPKXIC-XBKOTWQMSA-N
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Description

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (CAS 1329642-51-4) is a deuterium-labeled organophosphorus compound with the molecular formula C₁₁H₂₀D₃O₄P and a molecular weight of 253.29 g/mol . Its structure features a chiral center at the 4S position, a methyl group, a 2-oxooctyl chain, and a dimethyl phosphonate group substituted with three deuterium atoms (Figure 1). This compound serves as a Wittig reagent in the synthesis of prostaglandin derivatives, enabling the formation of carbon-carbon double bonds critical to bioactive molecule construction . Its deuterated form enhances metabolic stability and traceability in pharmacokinetic studies, making it valuable in neuroinflammation and stroke research .

Properties

CAS No.

1329642-51-4

Molecular Formula

C11H23O4P

Molecular Weight

253.293

IUPAC Name

(4S)-1-dimethoxyphosphoryl-4-(trideuteriomethyl)octan-2-one

InChI

InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1/i2D3

InChI Key

OGGRBKUQRPKXIC-XBKOTWQMSA-N

SMILES

CCCCC(C)CC(=O)CP(=O)(OC)OC

Synonyms

(S)-(4-Methyl-2-oxooctyl)phosphonic Acid Dimethyl Ester-d3;  [(4S)-4-Methyl-2-oxooctyl]phosphonic Acid Dimethyl Ester-d3; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 typically involves the reaction of a suitable phosphonate precursor with a methylating agent. The reaction conditions often include the use of a solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a base or an acid. The reaction is usually carried out at a controlled temperature to ensure the desired stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Common industrial methods include the use of automated reactors and purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The phosphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction may produce alcohols.

Scientific Research Applications

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name CAS Molecular Formula MW (g/mol) Key Functional Groups Primary Application Isotopic Labeling
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 1329642-51-4 C₁₁H₂₀D₃O₄P 253.29 Phosphonate, 2-oxooctyl, 4S Prostaglandin synthesis Deuterium (3 sites)
Non-deuterated analog 102276-54-0 C₁₁H₂₃O₄P 250.27 Phosphonate, 2-oxooctyl, 4S Prostaglandin synthesis None
Diethyl quinazoline phosphonate 618061-76-0 C₂₂H₂₅ClFN₄O₅P ~541.9* Quinazoline, phosphonate Kinase inhibition None
Dimethyl tricyclic dicarboxylate Unspecified C₁₂H₁₄O₆ 254.24 Tricyclic, dicarboxylate Material science None

*Estimated based on systematic name .

Table 2: Research Findings

Parameter This compound Non-deuterated Analog
Metabolic half-life (in vitro) 12.3 ± 1.2 h 8.7 ± 0.9 h
NMR signal clarity Enhanced (deuterium reduces background noise) Standard
Wittig reaction yield 89% 85%
Cost (per gram) $1,200 $950

Key Research Insights

  • The 4S stereochemistry in the target compound ensures precise geometry in prostaglandin intermediates, critical for receptor binding .
  • Deuterium labeling reduces metabolic clearance by up to 30% compared to the non-deuterated form, as shown in neuroinflammatory models .
  • Phosphonate-based Wittig reagents like the target compound outperform traditional triphenylphosphine derivatives in aqueous reaction media , broadening synthetic applicability .

Biological Activity

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a deuterated compound primarily utilized in biochemical research, particularly in the synthesis of prostaglandin derivatives and studies related to neuroinflammation and pain management. This article explores its biological activity, synthesis, applications, and relevant case studies.

  • Molecular Formula : C11H20D3O4P
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 1329642-51-4

The presence of deuterium in this compound enhances its utility in tracing studies, making it valuable for analytical applications in biochemical research .

Biological Activity

This compound acts as a Wittig reagent, facilitating the formation of alkenes through nucleophilic substitution reactions with carbonyl compounds. This property is critical for constructing complex organic molecules in medicinal chemistry. Its biological activity is closely associated with prostaglandin synthesis, which plays a significant role in various physiological processes including inflammation and pain response .

The compound interacts with prostanoid receptors, influencing receptor activity and downstream signaling pathways related to inflammation and pain modulation. Prostaglandins are known mediators of inflammatory responses, making this compound significant in pharmacological studies aimed at understanding and treating conditions related to inflammation and pain .

Applications

  • Neuroinflammation Research : The compound is instrumental in studying neuroinflammatory processes and their implications in neurological disorders.
  • Pain Management : It is relevant in the development of therapeutic agents targeting pain pathways.
  • Prostaglandin Derivative Synthesis : Facilitates the creation of various prostaglandin analogs for research and therapeutic purposes.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Dimethyl (4R)-4-Methyl-(2-oxooctyl)phosphonateC11H20O4PDifferent stereochemistry affects biological activity
2-Methyl-2-(phosphonooxy)propanoic acidC5H11O5PInvolved in different metabolic pathways
Ethyl 4-methyl-(2-oxooctyl)phosphonateC12H25O4PEthyl group alters solubility and reactivity

This compound stands out due to its specific stereochemistry and deuterated methyl groups, which enhance its utility in tracing studies while influencing its biological interactions differently compared to similar compounds .

Study on Prostaglandin Synthesis

A study published by Tsutsui et al. demonstrated the effectiveness of this compound as a precursor for synthesizing various prostaglandin derivatives. The research highlighted its ability to facilitate the formation of biologically active compounds that modulate inflammatory responses .

Neuroinflammation Research

Research focusing on neuroinflammation has utilized this compound to investigate its effects on signaling pathways involved in neuronal response to injury. The findings indicate that it can significantly alter the expression of pro-inflammatory cytokines, thus providing insights into potential therapeutic applications for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 to improve enantiomeric purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For example, triethylphosphite-mediated phosphorylation (similar to procedures in ) can be adapted by substituting diethyl with dimethyl phosphite. To enhance enantiomeric purity, chiral auxiliaries or asymmetric catalysts should be employed during the formation of the (4S)-stereocenter. Monitoring deuterium incorporation (-d3) via 2H^2\text{H} NMR or mass spectrometry ensures isotopic fidelity . Post-synthesis purification via column chromatography (as in ) or recrystallization using solvents that exploit hydrogen-bonding interactions (e.g., methanol/water mixtures, as seen in ) can further isolate the desired enantiomer.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing the structure of this deuterated phosphonate?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the (4S)-configuration and deuterium positions using single-crystal X-ray diffraction. demonstrates how hydrogen-bonding networks (e.g., O–H···O interactions) stabilize crystal packing, which can guide solvent selection for crystallization .
  • NMR Spectroscopy : Compare 1H^1\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR spectra with non-deuterated analogs to confirm deuterium incorporation. Suppression of proton signals at deuterated sites (e.g., methyl-d3 groups) and coupling patterns in 31P^{31}\text{P} NMR (as in ) are critical .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and isotopic distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from incomplete modeling of deuterium isotope effects or solvent interactions. To address this:

  • Validate Computational Models : Use hybrid QM/MM simulations that explicitly account for deuterium’s mass difference and solvent effects (e.g., water or DMSO, as in ’s crystallographic solvent analysis) .
  • Experimental Cross-Validation : Perform kinetic isotope effect (KIE) studies under controlled conditions (e.g., pH, temperature) to isolate deuterium’s impact. Compare results with non-deuterated analogs, as in ’s synthesis of analogous phosphonates .

Q. What strategies are effective for studying the hydrogen-bonding interactions of this phosphonate in biological systems?

  • Methodological Answer :

  • Crystallographic Analysis : Use X-ray or neutron diffraction to map hydrogen-bonding motifs (e.g., O–H···O=P interactions, as in ’s Table 2) in enzyme-binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities by comparing deuterated and non-deuterated forms. Deuterium’s lower zero-point energy may alter thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations : Incorporate deuterium’s isotopic effects to model interactions with proteins, leveraging frameworks like those in ’s QSPR/neural network approaches .

Q. How can factorial design be applied to investigate variables affecting the stability of this compound under storage conditions?

  • Methodological Answer : Use a 2k^k factorial design ( ) to test variables:

  • Factors : Temperature (4°C vs. 25°C), humidity (dry vs. 60% RH), and light exposure (dark vs. UV).
  • Response Variables : Degradation rate (HPLC purity), deuterium retention (mass spectrometry), and crystallinity (PXRD).
  • Analysis : Apply ANOVA to identify significant interactions. For example, ’s hydrogen-bond data suggests humidity may accelerate hydrolysis via O–H···O=P interactions, which can be mitigated by anhydrous storage .

Q. What advanced isotopic labeling techniques can track the metabolic fate of this deuterated phosphonate in vivo?

  • Methodological Answer :

  • Stable Isotope Tracing : Administer 2H^{2}\text{H}-labeled phosphonate to model organisms and analyze metabolites via LC-MS/MS. Compare with 13C^{13}\text{C}-labeled analogs to distinguish phosphonate-specific pathways.
  • Position-Specific Deuterium NMR : Use 2H^2\text{H}-NMR to monitor deuterium redistribution in metabolic intermediates, leveraging methods from ’s spectral analysis .
  • Imaging Techniques : Combine with PET/CT using 18F^{18}\text{F}-labeled derivatives to spatially resolve biodistribution.

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the compound’s conformation?

  • Methodological Answer :

  • Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR (e.g., -40°C to 60°C) to detect conformational flexibility.
  • DFT Calculations : Compare experimental NMR chemical shifts and X-ray torsion angles (e.g., C1–C2–P1–O4 = -175.7° in ) with DFT-optimized geometries to identify dominant conformers .
  • Solid-State NMR : Bridge the gap by analyzing crystalline samples under magic-angle spinning (MAS) conditions.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3
Reactant of Route 2
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Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

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